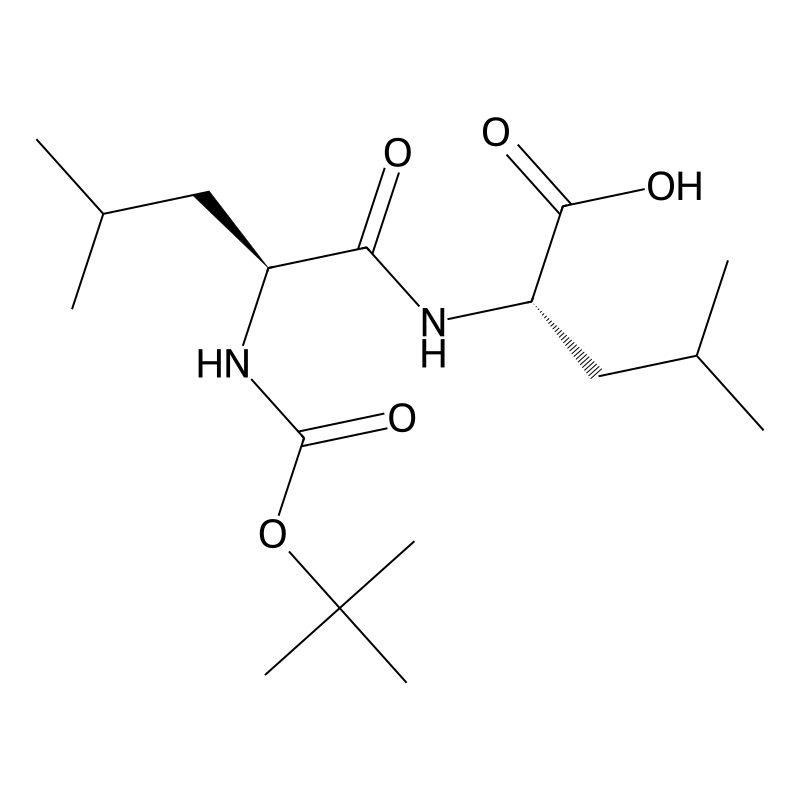

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthetic Organic Chemistry

Results: The resultant flow process was more efficient, versatile, and sustainable compared to the batch.

Deprotection of the N-Boc Group

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid is a complex amino acid derivative characterized by its unique chiral centers and functional groups. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amines during reactions. The structure includes two chiral centers, making it an interesting subject for studies in stereochemistry and biological activity.

- Peptide Bond Formation: The carboxylic acid group can react with an amine to form peptide bonds, essential in protein synthesis.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the corresponding carboxylic acid and amine.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, allowing further functionalization or incorporation into peptides.

Biological activity refers to the effects of this compound on living organisms. It is influenced by its structure and the presence of functional groups that interact with biological targets. The compound's potential applications may include:

- Pharmacological Effects: It may exhibit properties such as anti-inflammatory or analgesic effects based on its structural similarities to known bioactive compounds.

- Toxicity Studies: Like many amino acid derivatives, it may have varying levels of toxicity depending on dosage and biological context, necessitating careful evaluation through bioassays .

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid typically involves several steps:

- Protection of Amines: The initial step involves protecting the amine group using tert-butoxycarbonyl chloride.

- Formation of Amide Bonds: Subsequent reactions involve coupling the protected amine with appropriate carboxylic acids or their derivatives.

- Resolution of Chiral Centers: Chiral resolution techniques, such as chromatography or enzymatic methods, may be employed to obtain the desired stereoisomer.

This compound has potential applications in various fields:

- Pharmaceuticals: As a building block for peptide synthesis, it may serve as an intermediate in drug development.

- Biotechnology: Its unique structure can be utilized in designing specific inhibitors or modulators of biological pathways.

- Research: It can be employed in studies investigating the relationship between structure and biological activity.

Interaction studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques involved may include:

- Molecular Docking Studies: To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays: To evaluate biological effects such as enzyme inhibition or receptor binding .

- High-throughput Screening: Used to assess the compound's activity across various biological assays.

Several compounds share structural similarities with (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Essential for protein synthesis |

| N-Acetyl-L-cysteine | Contains a thiol group | Antioxidant properties |

| (S)-N-Boc-L-valine | Similar protecting group | Used in peptide synthesis |

| (S)-2-amino-4-methylpentanoic acid | Simple amino acid structure | Less complex than the target compound |

The uniqueness of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid lies in its dual chiral centers and specific protective groups that make it suitable for specialized applications in medicinal chemistry and peptide synthesis.

This detailed overview provides insights into the multifaceted nature of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, highlighting its chemical behavior, biological potential, and relevance in scientific research.

Solution-phase peptide synthesis remains a fundamental approach for preparing Boc-Leu-Leu-OH, offering advantages in scalability and purification options [5] [6]. The general synthetic pathway involves the coupling of Boc-protected leucine with leucine methyl ester, followed by hydrolysis of the methyl ester to yield the target compound [7].

Coupling Reagents and Optimization Strategies

The efficiency of solution-phase synthesis of Boc-Leu-Leu-OH heavily depends on the selection of appropriate coupling reagents [5] [8]. Several coupling agents have been developed and optimized for the formation of the amide bond between the two leucine residues.

Carbodiimide-based coupling reagents, particularly dicyclohexylcarbodiimide (DCC), have been extensively utilized in the synthesis of Boc-Leu-Leu-OH [9] [7]. The reaction typically involves the activation of Boc-Leu-OH with DCC in dichloromethane, followed by the addition of leucine methyl ester hydrochloride in the presence of a base such as triethylamine [7]. This approach has been reported to yield the protected dipeptide ester in yields exceeding 85% [7] [8].

A typical synthetic procedure involves:

- Dissolution of Boc-Leu-OH (1 equivalent) in dichloromethane at 0°C

- Addition of DCC (1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents)

- Stirring for 30 minutes to form the activated ester

- Addition of leucine methyl ester hydrochloride (1.4 equivalents) and triethylamine (2.4 equivalents)

- Warming to room temperature and stirring for 48 hours

- Filtration to remove dicyclohexylurea byproduct

- Purification by extraction and chromatography [7] [9]

Table 1: Comparison of Coupling Reagents for Boc-Leu-Leu-OH Synthesis

| Coupling Reagent | Reaction Time | Yield (%) | Racemization Level |

|---|---|---|---|

| DCC/HOBt | 48 hours | 85-90 | Low |

| TBTU/HOBt | 6-8 hours | 80-85 | Very low |

| HBTU/HOBt | 6-8 hours | 80-85 | Very low |

| DIC/HOBt | 24 hours | 75-80 | Low |

Alternative coupling reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium hexafluorphosphate (TBTU) and 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium tetrafluoroborate (HBTU) have also been employed, offering advantages in terms of reduced reaction times and minimized racemization [10] [11] [12].

Purification Techniques and Yield Enhancement

The purification of Boc-Leu-Leu-OH following solution-phase synthesis is critical for obtaining high-purity material [6] [13]. Several techniques have been developed to enhance both the purity and yield of the final product.

Extraction-based purification represents the initial step in the purification process [7]. Following the coupling reaction, the reaction mixture is typically subjected to a series of extractions:

- Filtration to remove insoluble byproducts (e.g., dicyclohexylurea)

- Washing with dilute acid (e.g., 2M HCl) to remove excess amine

- Washing with brine

- Washing with dilute base (e.g., 1M sodium carbonate) to remove unreacted acids

- Final washing with brine and drying over anhydrous sodium sulfate [7] [6]

Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), play a crucial role in the final purification of Boc-Leu-Leu-OH [6] [13]. The use of C18 columns with gradient elution using acetonitrile/water mixtures containing 0.1% trifluoroacetic acid has been reported to yield highly pure product [13].

Yield enhancement strategies include:

- Optimization of reaction temperature and time

- Use of excess leucine methyl ester (1.4-1.5 equivalents)

- Addition of HOBt to minimize racemization and improve coupling efficiency

- Careful pH control during extraction steps

- Implementation of automated HPLC purification systems with fraction collection based on purity thresholds [6] [7] [13]

The final step in the synthesis involves the hydrolysis of the methyl ester to yield Boc-Leu-Leu-OH [7]. This is typically accomplished using sodium hydroxide in methanol, followed by acidification to pH 2-3 and extraction with ethyl acetate [7]. Yields of 90-95% for this hydrolysis step have been reported [7].

Solid-Phase Synthesis Integration

While solution-phase synthesis remains valuable for large-scale production, solid-phase peptide synthesis (SPPS) offers advantages in terms of efficiency and automation for the preparation of Boc-Leu-Leu-OH and its incorporation into larger peptides [1] [14].

Boc/Bzl Protection Strategy in SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy represents a classical approach in solid-phase peptide synthesis that is well-suited for the preparation of Boc-Leu-Leu-OH containing peptides [1] [14]. This strategy employs Boc as a temporary protecting group for the α-amino group, while benzyl-based groups provide more permanent protection for reactive side chains [1].

In the Boc/Bzl strategy, the Boc group is typically removed using trifluoroacetic acid (TFA) at concentrations of 20-50% [1]. The general cycle for incorporating Boc-Leu-Leu-OH or building it on the resin involves:

- Attachment of the first leucine to the resin via its carboxyl group

- Removal of the Boc group using TFA

- Neutralization of the free amino terminus with triethylamine

- Coupling with Boc-Leu-OH using an appropriate coupling agent

- Repetition of the deprotection-coupling cycle for chain elongation

- Final cleavage using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [1] [14]

The Boc/Bzl strategy offers advantages in terms of the stability and crystallinity of Boc-protected amino acids, making them easy to store for extended periods [1]. Additionally, the Boc group is stable to basic conditions and catalytic hydrogenation, providing flexibility in synthetic design [1] [2].

Resin Selection and Loading Considerations

The choice of resin is critical for the successful solid-phase synthesis of peptides containing Boc-Leu-Leu-OH [14]. Several factors influence resin selection, including the desired C-terminal functionality, swelling properties, and loading capacity [14].

For the synthesis of peptides with Boc-Leu-Leu-OH, the following resins have been commonly employed:

Merrifield resin (chloromethylated polystyrene): The most fundamental resin for Boc/Bzl strategy, allowing attachment of the first amino acid through an ester linkage [14] [1]

Aminomethyl (AM) resin: Used with various linkers through stable amide bonds, providing flexibility in the final product structure [14]

Wang resin: Produces carboxylic acid C-termini, suitable for synthesizing peptides ending with Boc-Leu-Leu-OH [14]

Rink resin: Yields amide C-termini, useful for peptides where Boc-Leu-Leu-OH is incorporated within the sequence [14]

Table 2: Resin Characteristics for Boc-Leu-Leu-OH Incorporation

| Resin Type | Core Matrix | Linker Type | Product C-terminus | Swelling Properties |

|---|---|---|---|---|

| Merrifield | Polystyrene | Chloromethyl | Carboxylic acid | Good in DCM, DMF |

| Wang | Polystyrene | Hydroxybenzyl | Carboxylic acid | Good in DCM, DMF |

| Rink | Polystyrene | Aminobenzhydryl | Amide | Good in DCM, DMF |

| PAM | Polystyrene | Phenylacetamidomethyl | Carboxylic acid | Good in DCM, DMF |

Loading considerations are crucial for optimizing the synthesis of peptides containing Boc-Leu-Leu-OH [14]. High loading can lead to aggregation and decreased coupling efficiency, particularly for hydrophobic sequences like those containing multiple leucine residues [15] [14]. Typical loading ranges of 0.2-0.7 mmol/g have been reported as optimal for leucine-containing peptides [14] [15].

The loading process typically involves:

- Swelling the resin in an appropriate solvent (e.g., dichloromethane)

- Activation of the first leucine with a coupling agent

- Addition to the resin with a base catalyst

- Capping of unreacted sites

- Determination of loading by UV analysis of Boc removal [14] [1]

Protecting Group Chemistry

The chemistry of protecting groups is fundamental to the successful synthesis of Boc-Leu-Leu-OH, with particular emphasis on the Boc group for N-terminal protection [2] [16].

Boc Group Introduction Mechanisms

The introduction of the Boc group to leucine is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic conditions [2] [16]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, followed by elimination of carbon dioxide and tert-butanol [2].

The reaction typically proceeds as follows:

- The amino group of leucine acts as a nucleophile, attacking the carbonyl carbon of Boc₂O

- Formation of a tetrahedral intermediate

- Elimination of the carbonate leaving group

- Decarboxylation to release carbon dioxide and tert-butoxide

- Proton transfer to yield the Boc-protected leucine [2] [16]

Several methods have been developed for introducing the Boc group to leucine:

- Reaction with Boc₂O in a mixture of water and dioxane with sodium hydroxide

- Reaction with Boc₂O in tetrahydrofuran with triethylamine

- Solventless technique using molten Boc₂O without additional catalysts

- Use of alternative reagents such as Boc-azide or 1-(tert-butoxycarbonyl)benzotriazole [2] [16]

The solventless technique represents an efficient approach, where the substrate is stirred in molten di-tert-butyl dicarbonate without any solvent or catalyst, offering advantages in terms of simplicity and yield [2].

Orthogonal Protection Strategies

Orthogonal protection strategies are essential for the selective manipulation of functional groups during the synthesis of Boc-Leu-Leu-OH and its incorporation into larger peptides [17] [18]. These strategies involve the use of protecting groups that can be removed under different conditions, allowing for selective deprotection [17].

In the context of Boc-Leu-Leu-OH synthesis, the following orthogonal protection schemes have been employed:

Boc/Bzl system: The Boc group is removed under acidic conditions (TFA), while benzyl-based side chain protecting groups require stronger acids (HF) or hydrogenolysis [1] [17]

Boc/Fmoc combination: The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for selective manipulation [17] [18]

Enzymatic approaches: Use of trypsin-labile benzyloxycarbonylarginyl groups for N-protection, offering mild deprotection under aqueous conditions [19]

The orthogonality of these protection schemes allows for selective deprotection and coupling steps, enabling the efficient synthesis of Boc-Leu-Leu-OH and its incorporation into complex peptides [17] [18].

Deprotection Methodologies and Mechanisms

The deprotection of the Boc group is a critical step in peptide synthesis involving Boc-Leu-Leu-OH [16] [20]. The mechanism of Boc deprotection under acidic conditions has been extensively studied and involves several key steps [16] [21].

The general mechanism of Boc deprotection with trifluoroacetic acid (TFA) proceeds as follows:

- Protonation of the carbamate oxygen by TFA

- Formation of a tert-butyl carbocation through cleavage of the C-O bond

- Formation of an unstable carbamic acid intermediate

- Decarboxylation to release carbon dioxide and the free amine [16] [20]

Table 3: Boc Deprotection Conditions and Efficiency

| Deprotection Agent | Concentration | Reaction Time | Temperature | Efficiency |

|---|---|---|---|---|

| TFA | 25-50% in DCM | 30-60 min | 20-25°C | High |

| HCl | 4M in dioxane | 30-60 min | 20-25°C | High |

| Sulfuric acid | 1M in dioxane | 60-90 min | 20-25°C | Moderate |

| Methanesulfonic acid | 1M in DCM | 30-60 min | 20-25°C | High |

Kinetic studies have revealed that Boc deprotection with TFA exhibits a second-order dependence on acid concentration, while deprotection with HCl shows a different kinetic profile [21]. These differences have implications for the optimization of deprotection conditions in the synthesis of peptides containing Boc-Leu-Leu-OH [21] [16].

Alternative deprotection methodologies include:

- Use of Lewis acids such as trimethylsilyl triflate

- Photolytic deprotection using modified Boc groups

- Enzymatic deprotection for specialized applications [16] [19]

The choice of deprotection methodology depends on the specific requirements of the synthesis, including compatibility with other protecting groups and the stability of the peptide sequence [16] [20].

Coupling Efficiency Optimization

Optimizing coupling efficiency is crucial for the successful synthesis of Boc-Leu-Leu-OH and its incorporation into larger peptides [15] [11]. Various factors influence the efficiency of the leucine-leucine coupling, including the choice of coupling reagents, reaction conditions, and the inherent properties of leucine residues [15].

TBTU/HOBt Coupling Systems

The TBTU/HOBt coupling system represents a highly efficient approach for the formation of the amide bond in Boc-Leu-Leu-OH synthesis [10] [11]. TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium tetrafluoroborate) in combination with HOBt (1-hydroxybenzotriazole) offers advantages in terms of reaction speed and minimized racemization [10] [11].

The mechanism of TBTU/HOBt-mediated coupling involves:

- Activation of the carboxyl group of Boc-Leu-OH by TBTU to form an active ester

- Reaction with HOBt to form a benzotriazole ester intermediate

- Nucleophilic attack by the amino group of leucine to form the amide bond [10] [11]

Studies have shown that coupling reactions mediated by TBTU/HOBt can be completed in as little as 6 minutes, compared to approximately 65 minutes for DCC-mediated procedures [11] [12]. Additionally, the use of HOBt significantly reduces racemization, which is particularly important for maintaining the stereochemical integrity of the leucine residues [11] [10].

The TBTU/HOBt system has been successfully adapted for both solution-phase and solid-phase synthesis of Boc-Leu-Leu-OH [11]. In solid-phase applications, dimethylformamide can be used as the sole solvent for both activation and coupling reactions, simplifying the synthetic procedure [11].

Carbodiimide-Mediated Couplings

Carbodiimide-mediated coupling represents a classical approach for the synthesis of Boc-Leu-Leu-OH [8] [9]. Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) have been extensively utilized for this purpose [8] [9].

The mechanism of carbodiimide-mediated coupling involves:

- Reaction of the carboxyl group of Boc-Leu-OH with the carbodiimide to form an O-acylisourea intermediate

- Direct reaction with the amino group of leucine or reaction with HOBt to form an active ester

- Formation of the amide bond with concurrent generation of a urea byproduct [8] [9]

A practical method for the synthesis of Boc-Leu-Leu-OH using DCC/HOBt involves:

- Formation of benzotriazole esters through the reaction of DCC and HOBt in dichloromethane

- Confirmation of complete conversion to activated esters by thin-layer chromatography

- Solvent removal and redissolution in tetrahydrofuran

- Addition of leucine with an equimolar amount of sodium hydroxide

- Stirring for approximately one hour

- Filtration to remove dicyclohexylurea

- Extraction and purification to yield the product [8] [9]

The addition of HOBt to carbodiimide-mediated couplings serves to reduce racemization and improve overall reaction efficiency [8] [9]. This is particularly important for leucine residues, which can be prone to racemization under certain coupling conditions [15] [8].

Factors Affecting Leucine-Leucine Coupling Efficiency

Several factors influence the efficiency of leucine-leucine coupling in the synthesis of Boc-Leu-Leu-OH [15] [22]. Understanding these factors is crucial for optimizing synthetic procedures and maximizing yields [15].

Studies on coupling efficiencies in peptide synthesis have revealed that leucine residues can present challenges in terms of complete coupling [15]. The following factors have been identified as significant:

Steric hindrance: The branched side chain of leucine can impede efficient coupling, particularly when both the carboxyl and amino components are leucine residues [15] [22]

Hydrophobicity: The hydrophobic nature of leucine can lead to aggregation and reduced reactivity, especially in solid-phase synthesis [15] [22]

Secondary structure formation: Leucine-rich sequences can adopt conformations that reduce the accessibility of reactive groups [15] [22]

Reaction conditions: Temperature, solvent choice, and concentration significantly impact coupling efficiency [15] [23]

Table 4: Factors Influencing Leucine-Leucine Coupling Efficiency

| Factor | Impact | Optimization Strategy |

|---|---|---|

| Steric hindrance | Reduced reaction rate | Extended reaction times, more potent coupling reagents |

| Hydrophobicity | Aggregation, reduced reactivity | Addition of chaotropic agents, use of specialized solvents |

| Secondary structure | Reduced accessibility | Use of structure-breaking additives, microwave assistance |

| Reaction conditions | Variable efficiency | Optimization of temperature, concentration, and solvent systems |

Research has shown that no amino acid coupling, including leucine-leucine, can be predicted to be complete with a single coupling reaction when using traditional chemistries [15]. This highlights the importance of monitoring coupling efficiency and implementing recoupling steps when necessary [15] [23].

Emerging methods to enhance leucine-leucine coupling efficiency include:

- Microwave-assisted peptide synthesis: Provides increased energy to overcome steric barriers

- Flow chemistry: Offers precise control over reaction conditions

- Use of specialized solvents and additives to disrupt aggregation

- Implementation of on-line monitoring systems to determine coupling efficiency in real-time [15] [23]

High Performance Liquid Chromatography Method Development

High Performance Liquid Chromatography represents the cornerstone analytical technique for dipeptide characterization, offering superior resolution and quantitative capabilities essential for pharmaceutical-grade analysis [1] [2]. The development of robust HPLC methods for Boc-protected dipeptides requires careful optimization of multiple chromatographic parameters to achieve optimal separation and detection.

Column Selection and Optimization

For the analysis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, reverse-phase chromatography utilizing C18 stationary phases provides optimal separation characteristics [1]. The hydrophobic nature of the leucine side chains, combined with the Boc protecting group, necessitates the use of columns with dimensions typically ranging from 150-250 mm length × 4.6 mm internal diameter, packed with 5 μm particles to ensure adequate retention and resolution [3].

Mobile Phase Development

The mobile phase composition critically influences separation efficiency and peak shape for Boc-protected dipeptides. A binary gradient system employing 0.1% trifluoroacetic acid in water (Mobile Phase A) and 0.1% trifluoroacetic acid in acetonitrile (Mobile Phase B) provides excellent chromatographic performance [4] [2]. Alternative mobile phase systems utilizing formic acid or ammonium acetate may be employed to reduce potential ion-pairing effects and improve mass spectrometry compatibility [5].

Gradient Optimization

Shallow gradient profiles ranging from 5-95% acetonitrile over 20-40 minutes enable optimal resolution of structural isomers and impurities [6]. The specific gradient profile must be tailored to the hydrophobicity characteristics of the target dipeptide, with particular attention to the elution of potential synthesis-related impurities including deletion sequences, truncated peptides, and incomplete deprotection products [7].

Detection and Quantification

Ultraviolet detection at 214 nm provides optimal sensitivity for peptide bond absorption, enabling quantification at nanogram levels [8] [9]. The peptide purity is determined by calculating the ratio of the main peak area to the total area of all detected peaks, with pharmaceutical-grade specifications typically requiring purity levels exceeding 95% [9] [10].

Thin Layer Chromatography Systems for Boc-Protected Dipeptides

Thin Layer Chromatography serves as a valuable complementary technique for rapid qualitative assessment and method development screening of Boc-protected dipeptides [11] [12]. While less sensitive than HPLC, TLC provides cost-effective and time-efficient analysis capabilities particularly useful during synthetic optimization and preliminary purity assessment.

Stationary Phase Selection

Silica gel plates represent the most versatile stationary phase for dipeptide analysis, providing normal-phase separation based on polarity differences [13] [14]. The polar nature of the peptide backbone combined with the hydrophobic Boc protecting group creates distinct retention characteristics that enable effective separation from synthetic by-products and impurities.

Mobile Phase Systems

For Boc-protected dipeptides, the mobile phase system butanol:acetic acid:water (4:1:1 v/v/v) provides excellent separation characteristics [11] [15]. This system effectively separates peptides based on their hydrophobicity and hydrogen-bonding capacity. Alternative systems include methanol:water mixtures for reverse-phase separations and pyridine:ethyl acetate:acetic acid:water for enhanced resolution of polar impurities [16] [17].

Detection Methods

Ninhydrin spray reagent remains the standard detection method for amino acid and peptide derivatives, producing characteristic purple coloration upon heating [14] [15]. For compounds containing aromatic residues, ultraviolet visualization at 254 nm provides non-destructive detection capabilities. The development of the chromatogram under iodine vapor can reveal additional impurities not detected by other visualization methods [18].

Retention Factor Analysis

The retention factor (Rf) calculated as the ratio of compound migration distance to solvent front migration provides quantitative assessment of separation quality [19] [18]. For pharmaceutical applications, compounds should be separated by at least 0.05 Rf units to ensure adequate resolution for purity assessment [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides unparalleled structural information for dipeptide characterization, enabling complete elucidation of molecular connectivity, stereochemistry, and conformational properties [20] [21]. For (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, NMR analysis confirms both the primary structure and stereochemical integrity of the molecule.

One-Dimensional Proton NMR

¹H NMR spectroscopy serves as the primary tool for structural identification, providing detailed information about the proton environments within the dipeptide [22] [21]. The spectrum reveals characteristic signals for the Boc protecting group (typically 1.2-1.5 ppm for the tert-butyl protons), α-protons of the leucine residues (3.8-4.5 ppm), and the distinctive patterns of the isobutyl side chains (0.8-2.0 ppm) [23] [24].

The amide protons appear as distinct signals in the 5.0-8.0 ppm region, with their chemical shifts providing information about hydrogen bonding and conformational preferences [22] [25]. Integration ratios confirm the stoichiometry of the molecule and can detect the presence of impurities or solvent contamination.

Carbon-13 Nuclear Magnetic Resonance

¹³C NMR spectroscopy provides complementary structural information focusing on the carbon framework of the molecule [24] [26]. The spectrum reveals distinct signals for the carbonyl carbons (typically 170-180 ppm), the quaternary carbon of the Boc group (approximately 80 ppm), and the aliphatic carbons of the leucine side chains [23] [24].

The enhanced dispersion of ¹³C chemical shifts compared to ¹H NMR enables better resolution of overlapping signals and provides quantitative information about molecular composition when appropriate relaxation delays are employed [24].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced 2D NMR techniques including Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) enable complete assignment of all proton resonances within the dipeptide [27] [22]. Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about spatial relationships between protons, enabling conformational analysis and stereochemical confirmation [20] [28].

For structural confirmation, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy directly correlates ¹H and ¹³C nuclei, providing definitive connectivity information and enabling unambiguous assignment of overlapping signals [29] [30].

Mass Spectrometric Analysis

Mass spectrometry provides essential molecular weight confirmation and structural fragmentation information for dipeptide characterization [31] [32]. The technique offers exceptional sensitivity and specificity, enabling detection and identification of impurities at trace levels while confirming the molecular composition of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight

MALDI-TOF mass spectrometry excels in the analysis of peptides due to its soft ionization characteristics that minimize fragmentation while providing accurate molecular weight determination [31] [33]. For Boc-protected dipeptides, MALDI typically generates predominantly [M+H]⁺ and [M+Na]⁺ ions, enabling precise molecular weight confirmation [34].

The choice of matrix significantly influences ionization efficiency and spectral quality. α-Cyano-4-hydroxycinnamic acid (CHCA) provides optimal results for dipeptides in the 200-1000 Da range, while 2,5-dihydroxybenzoic acid may be preferred for enhanced sensitivity [31] [34].

Electrospray Ionization Mass Spectrometry

ESI-MS offers complementary capabilities to MALDI, providing excellent compatibility with liquid chromatography separation [35] [36]. The technique generates multiple charge states for larger peptides while maintaining predominantly singly charged ions for dipeptides [35] [37].

The soft ionization nature of ESI preserves labile bonds, making it ideal for analyzing Boc-protected compounds where acid-labile protecting groups might be compromised under harsher ionization conditions [37] [36].

Tandem Mass Spectrometry for Structural Elucidation

MS/MS analysis provides detailed structural information through controlled fragmentation of molecular ions [38] [39]. For dipeptides, collision-induced dissociation generates characteristic y-ions (C-terminal fragments) and b-ions (N-terminal fragments) that confirm amino acid sequence and identify modification sites [38] [40].

The fragmentation patterns of Boc-protected dipeptides typically show loss of the Boc group (loss of 100 Da) as a prominent fragmentation pathway, along with peptide backbone cleavages that confirm the amino acid sequence [41] [42].

Infrared Spectroscopy for Functional Group Identification

Fourier Transform Infrared spectroscopy provides rapid and definitive identification of functional groups within the dipeptide structure [43] [44]. The technique offers particular value for monitoring synthetic transformations and confirming the presence of key structural features including the Boc protecting group, amide bonds, and carboxylic acid functionality.

Amide Region Analysis

The amide I band (1600-1700 cm⁻¹) represents the most diagnostic region for peptide analysis, arising from C=O stretching vibrations of the peptide bonds [45] [43]. For dipeptides, this region typically shows a strong absorption around 1650-1670 cm⁻¹, with the exact frequency dependent on secondary structure and hydrogen bonding environment [43] [44].

The amide II band (1470-1570 cm⁻¹) results from coupled N-H bending and C-N stretching vibrations, providing complementary information about the peptide backbone structure [45] [46]. Analysis of the amide I/amide II intensity ratio can provide information about peptide conformation and aggregation state [43] [47].

Carbonyl Functional Groups

The carbonyl region (1650-1750 cm⁻¹) reveals distinct absorptions for different carbonyl environments within the molecule [48] [49]. The Boc protecting group typically shows a characteristic C=O stretch around 1690-1710 cm⁻¹, clearly distinguishable from the amide carbonyl absorptions [50] [46].

The terminal carboxylic acid functionality exhibits a broad C=O stretch typically around 1700-1720 cm⁻¹, with the exact frequency influenced by hydrogen bonding and molecular environment [49] [51].

Fingerprint Region Characterization

The fingerprint region (1500-400 cm⁻¹) provides unique spectroscopic signatures for specific molecular structures [48] [52]. While complex to interpret, this region offers valuable information for compound identification and purity assessment by comparison with reference spectra [53] [49].

Optical Rotation and Chirality Assessment

The stereochemical integrity of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid requires rigorous assessment using optical rotation measurements and advanced chiroptical techniques [54] [55]. Given the pharmaceutical importance of stereochemical purity, these methods provide essential quality control capabilities for chiral dipeptides.

Polarimetric Analysis

Optical rotation measurement using sodium D-line (589 nm) at 25°C provides fundamental chirality assessment [55] [56]. The specific rotation [α]D²⁵ is calculated using the formula [α]D²⁵ = αobs/(l·c), where αobs represents the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL [56] [57].

For Boc-protected leucine dipeptides, the expected optical rotation values can be predicted based on the individual contributions of the constituent amino acids and protecting groups [58]. Deviations from expected values may indicate racemization or the presence of stereochemical impurities [59] [60].

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy provides detailed information about the secondary structure and conformational preferences of the dipeptide [61] [62]. In the far-UV region (190-250 nm), CD spectra reveal information about backbone conformation, including β-turn preferences that are common in dipeptides [61] [63].

The near-UV CD region (250-320 nm) provides information about aromatic amino acid environments and can detect conformational changes induced by environmental factors such as pH, temperature, or solvent composition [64] [62].

Vibrational Circular Dichroism

Vibrational circular dichroism (VCD) offers enhanced sensitivity for absolute configuration determination compared to electronic CD [65]. The technique measures circular dichroism in the infrared region, providing information about local molecular chirality that is particularly valuable for small peptides where electronic CD signals may be weak [65].

Purity Determination Methods

Accurate purity determination represents a critical aspect of pharmaceutical peptide characterization, requiring multiple complementary analytical approaches to ensure comprehensive assessment of product quality [66] [67]. The complexity of synthetic peptide impurity profiles necessitates sophisticated analytical strategies for complete characterization.

High Performance Liquid Chromatography Purity Analysis

Reverse-phase HPLC represents the gold standard for peptide purity determination, providing quantitative assessment based on peak area integration [3] [68]. The analytical method must demonstrate specificity for the target peptide while resolving all potential impurities including deletion sequences, amino acid misincorporations, and degradation products [6] [7].

Method validation requires demonstration of specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [6] [69]. The limit of quantitation should be established at or below 0.1% relative to the main component to ensure adequate sensitivity for impurity detection [7] [70].

Mass Spectrometry-Based Purity Assessment

High-resolution mass spectrometry provides molecular-level specificity for purity determination, enabling identification and quantification of structurally related impurities [67] [71]. The technique offers particular value for detecting isobaric impurities that may co-elute in chromatographic systems [70].

Isotope dilution mass spectrometry represents an emerging primary method for peptide purity analysis, offering traceability to fundamental measurement standards [67] [72]. The technique shows comparable accuracy and precision to traditional methods while providing enhanced specificity and reduced matrix effects [67].

Amino Acid Analysis for Compositional Purity

Quantitative amino acid analysis following complete acid hydrolysis provides independent verification of peptide composition and purity [9] [70]. The method determines the molar ratios of constituent amino acids, enabling detection of amino acid misincorporations and calculation of peptide content based on theoretical composition [73] [70].

Modern amino acid analysis employs precolumn derivatization with reagents such as phenylisothiocyanate or o-phthalaldehyde, followed by reverse-phase HPLC separation and sensitive detection [74] [73]. The technique achieves quantitative accuracy typically within 2-5% for pharmaceutical applications [70].

Capillary Electrophoresis for Charge-Based Separations

Capillary electrophoresis provides orthogonal separation mechanisms based on charge-to-size ratios, offering complementary information to reverse-phase HPLC [2] [5]. The technique excels in separating peptides with similar hydrophobicity but different charge states, including deamidation products and amino acid substitutions [2].